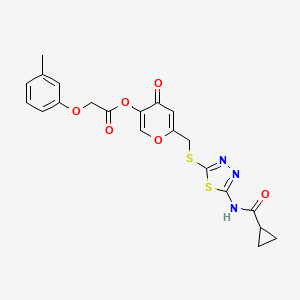

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group, linked via a sulfanyl-methyl bridge to a 4-oxo-4H-pyran ring. The pyran moiety is further esterified with a 2-(m-tolyloxy)acetate group. Its molecular formula is C₂₂H₂₁N₃O₆S₂ (based on analogous structures in ), with a molecular weight of approximately 503.5 g/mol .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S2/c1-12-3-2-4-14(7-12)29-10-18(26)30-17-9-28-15(8-16(17)25)11-31-21-24-23-20(32-21)22-19(27)13-5-6-13/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPHNFJWGZKRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate typically involves multi-step organic reactions. Initial steps may include the preparation of the 1,3,4-thiadiazole core, followed by the addition of various substituents through nucleophilic substitution, amide formation, and thiol-ene reactions. Reaction conditions often require carefully controlled temperatures and pH levels, with various solvents such as dichloromethane or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the compound can be synthesized in large quantities using batch or continuous flow processes. Optimization of reaction conditions, such as the use of catalysts, high-throughput screening for reaction intermediates, and precise control over reaction kinetics, is crucial for high-yield production. Solvent recovery and recycling, along with waste minimization strategies, are also key components of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound undergoes oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, potentially yielding various sulfoxides and sulfones.

Reduction: : Reducing agents such as lithium aluminium hydride can be used to convert certain functionalities, such as amides, to amines.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.

Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction pathways and conditions, often resulting in a diverse array of derivatives that can be further explored for various applications.

Scientific Research Applications

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate has found applications across multiple domains:

Chemistry: : Used as a building block for synthesizing novel organic compounds with unique properties.

Biology: : Explored for its potential as a biochemical probe or therapeutic agent due to its ability to interact with biological macromolecules.

Medicine: : Investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: : Utilized in the development of new materials with desirable physical and chemical characteristics.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity or function.

Pathways Involved: : Modulates signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,3,4-thiadiazole derivatives functionalized with pyran-based esters. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The m-tolyloxy group in the target compound likely enhances lipophilicity compared to 4-methoxyphenyl (Analog 1) due to the methyl group’s position and steric effects .

Bioactivity Trends: Thiophene-2-carboxamido (Analog 4) and cyclopropanecarboxamido (Target, Analogs 1-3) groups are critical for interacting with biological targets, such as enzymes or receptors involved in anticonvulsant or anticancer pathways . 2-Ethylbutanoate (Analog 3) simplifies the ester moiety, possibly enhancing metabolic clearance compared to aromatic esters like m-tolyloxy .

Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates () provides a scalable route to diverse derivatives, including the target compound’s analogs .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups:

- Thiadiazole ring : Known for various biological activities including antimicrobial and anticancer properties.

- Pyran ring : Associated with various pharmacological effects.

- Cyclopropanecarboxamido group : May influence the compound's interaction with biological targets.

Biological Activity Overview

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Case Study 1: Antimicrobial Activity

A recent study evaluated a series of thiadiazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 15 µg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on similar pyran-thiadiazole compounds revealed that they significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest .

Case Study 3: Anti-inflammatory Studies

Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives using a carrageenan-induced paw edema model in rats. Compounds similar to our target showed a reduction in paw swelling by approximately 50% compared to control groups, indicating significant anti-inflammatory properties .

Data Tables

Q & A

Q. What synthetic strategies are employed to construct the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or via oxidative cyclization of thioamides. For example, hydrazonoyl chlorides can react with thioureas under reflux in acetic acid to form the thiadiazole scaffold, as demonstrated in analogous syntheses . Sodium acetate is often used as a catalyst to facilitate cyclization . Key intermediates like 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-amine can be functionalized further with thioether linkages .

Q. How are IR and NMR spectroscopy applied to confirm the cyclopropanecarboxamido group?

- IR spectroscopy : The cyclopropanecarboxamido group exhibits characteristic peaks for N-H stretching (~3250 cm⁻¹), C=O (amide I band, ~1650–1680 cm⁻¹), and C-N vibrations (~1250 cm⁻¹).

- NMR spectroscopy : The cyclopropane protons resonate as a multiplet in the δ 1.0–1.5 ppm range (¹H NMR), while the amide proton appears as a singlet or broad peak near δ 8.0–10.0 ppm . The carbonyl carbon (C=O) is observed at δ 165–175 ppm in ¹³C NMR .

Q. What role does the 4-oxo-4H-pyran-3-yl moiety play in the compound’s reactivity?

The pyran ring’s α,β-unsaturated ketone system (4-oxo group) enhances electrophilicity, making it susceptible to nucleophilic attack. This moiety can participate in Michael additions or act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions . Stability studies under acidic/basic conditions are critical due to potential hydrolysis of the ester linkage adjacent to the pyran ring .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step for the thiadiazole ring to improve yield?

- Reagent stoichiometry : Use a 1.1:1 molar ratio of aldehyde to thiosemicarbazide to drive the reaction to completion .

- Catalysis : Sodium acetate (2.0 equiv) in acetic acid under reflux (~3–5 hours) enhances cyclization efficiency .

- Purification : Recrystallization from ethanol/water (4:1) or DMF/H₂O mixtures reduces byproduct contamination, as seen in similar syntheses .

Q. What analytical approaches resolve contradictions in mass spectrometry (MS) data for such complex heterocycles?

- High-resolution MS (HRMS) : Resolves isotopic patterns and confirms molecular formulas (e.g., distinguishing M⁺ from [M+H]⁺ or adducts).

- Tandem MS (MS/MS) : Identifies fragmentation pathways unique to the thiadiazole and pyran moieties. For example, cleavage of the thioether bond (-S-CH₂-) generates diagnostic ions at m/z corresponding to the thiadiazole and pyran fragments .

- Complementary techniques : Cross-validate with ¹H-¹³C HSQC NMR to correlate MS fragments with structural motifs .

Q. How does the spatial arrangement of the m-tolyloxyacetate group influence biological activity?

- Steric effects : The meta-methyl group on the phenyl ring (m-tolyl) may hinder enzymatic degradation of the ester bond, prolonging metabolic stability.

- Electron distribution : The methyl group’s electron-donating effect modulates the acetate group’s electrophilicity, affecting interactions with target proteins. Computational docking studies (e.g., AutoDock Vina) and comparative assays with para- or ortho-substituted analogs are recommended to validate structure-activity relationships .

Q. What experimental designs are suitable for assessing hydrolytic stability of the ester linkage?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC at 254 nm. The ester group is prone to hydrolysis under alkaline conditions (pH > 10) .

- Kinetic studies : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) for hydrolysis. LC-MS identifies degradation products, such as free 2-(m-tolyloxy)acetic acid .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for analogous thiadiazole derivatives?

- Crystallinity : Differences in recrystallization solvents (e.g., ethanol vs. DMF/H₂O) affect crystal packing and melting points. For example, reports melting points of 160–162°C (ethanol) vs. 180–182°C (ethanol/water) for structurally similar compounds .

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Variable heating rates (e.g., 5–10°C/min) can reveal metastable phases .

Q. Why do NMR spectra of the pyran-4-one ring show unexpected splitting patterns?

- Tautomerism : The 4-oxo group may participate in keto-enol tautomerism, causing peak splitting. Deuterated DMSO or CDCl₃ can stabilize specific tautomers for clearer spectra .

- Dynamic effects : Low-temperature NMR (-40°C) reduces conformational flexibility, resolving overlapping signals from the pyran ring’s axial/equatorial protons .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations significantly impact yields in multi-step syntheses .

- Analytical Cross-Validation : Combine LC-MS, NMR, and X-ray crystallography (where feasible) to resolve structural ambiguities .

- Degradation Pathways : Use accelerated stability testing (40°C/75% RH) to predict shelf-life and identify vulnerable functional groups (e.g., ester, thioether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.